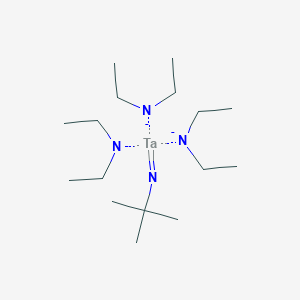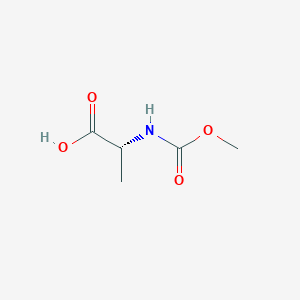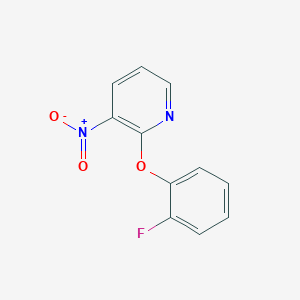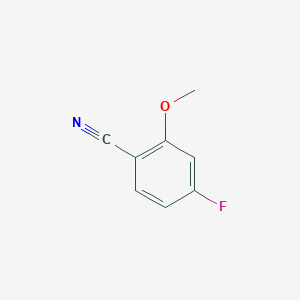![molecular formula C9H12FNO3 B069067 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol CAS No. 179899-84-4](/img/structure/B69067.png)
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol, also known as AF-1, is a synthetic compound that has gained attention for its potential use in scientific research. AF-1 belongs to the class of compounds known as fluorinated catechols, which have been found to have various biological activities.
Wirkmechanismus
The mechanism of action of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol is not fully understood. It has been suggested that 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol may inhibit the activity of enzymes involved in cancer cell growth and proliferation. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol may also activate cellular pathways involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has been found to have various biochemical and physiological effects. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has also been found to reduce oxidative stress and inflammation in various animal models. Additionally, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has been shown to modulate the immune response and enhance the efficacy of chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol is its potential use in cancer research. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has been found to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. Additionally, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has been shown to have antioxidant and anti-inflammatory properties, which could be useful in studying various disease models. However, one limitation of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol is its low yield in the synthesis process, which could limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol. One possible direction is to further investigate the mechanism of action of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol. Understanding how 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol inhibits cancer cell growth and reduces oxidative stress and inflammation could lead to the development of more effective cancer treatments. Another future direction is to study the pharmacokinetics and pharmacodynamics of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol. This could help determine the optimal dosage and administration of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol for therapeutic use. Additionally, further research could be done to explore the potential use of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol in other disease models, such as neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
The synthesis of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol involves the reaction of 4-fluorocatechol with L-serine to form a diastereomeric mixture of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol. The diastereomers can be separated by chromatography, and the desired diastereomer can be obtained by further purification. The yield of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol is around 20% in this process.
Wissenschaftliche Forschungsanwendungen
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has been found to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has also been found to protect against oxidative stress and inflammation in various animal models.
Eigenschaften
CAS-Nummer |
179899-84-4 |
|---|---|
Produktname |
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol |
Molekularformel |
C9H12FNO3 |
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
4-[(1R,2S)-2-amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-4(11)9(14)5-2-7(12)8(13)3-6(5)10/h2-4,9,12-14H,11H2,1H3/t4-,9-/m0/s1 |
InChI-Schlüssel |
TYAWETXXPKKEDI-IGJIYHIXSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1F)O)O)O)N |
SMILES |
CC(C(C1=CC(=C(C=C1F)O)O)O)N |
Kanonische SMILES |
CC(C(C1=CC(=C(C=C1F)O)O)O)N |
Synonyme |
1,2-Benzenediol, 4-(2-amino-1-hydroxypropyl)-5-fluoro-, [R-(R*,S*)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)



![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)







